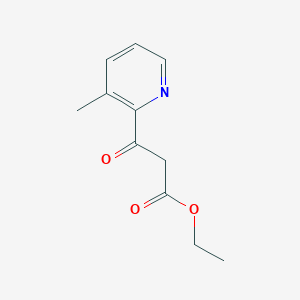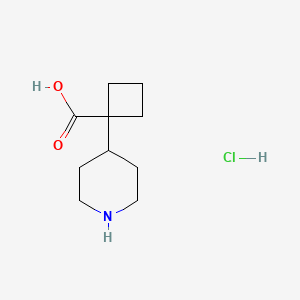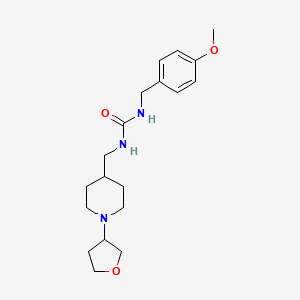
Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyridine derivatives can be synthesized through various methods. For instance, 3-Methylpyridine can be produced industrially by the reaction of acrolein with ammonia . Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its pyridine structure and the attached functional groups. Pyridine is a colorless liquid with a strong, unpleasant odor, and is miscible with water .Applications De Recherche Scientifique
Spectroscopic and Diffractometric Study
A study conducted by Vogt, Williams, Johnson, and Copley (2013) explored the polymorphism of a compound closely related to Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate, using spectroscopic and diffractometric techniques. This research highlights the compound's potential in understanding crystal structures and polymorphism within pharmaceutical compounds, emphasizing the complexities in analytical and physical characterization (Vogt et al., 2013).
Agricultural Technology
Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, has shown significant effects on fruits and vegetables, indicating potential agricultural applications for related compounds. Watkins (2006) reviewed the effects of 1-MCP on various fruits and vegetables, illustrating how compounds affecting ethylene perception can be used to improve the shelf life and quality of agricultural products (Watkins, 2006).
Electrochemical Studies
Hazzazi, Huxter, Taylor, Palmer, Gilbert, and Attard (2010) investigated the irreversible adsorption of ethyl pyruvate, a compound similar in structure to this compound, on platinum and palladium electrodes. Their findings contribute to the understanding of the chemisorption properties and catalytic behaviors of similar compounds in electrochemical environments (Hazzazi et al., 2010).
Synthetic Chemistry
Arrault, Touzeau, Guillaumet, Leger, Jarry, and Mérour (2002) detailed the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from compounds including ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives. This research outlines the synthetic pathways and potential pharmaceutical applications of related compounds (Arrault et al., 2002).
Antitumor Activity
Compounds structurally related to this compound have been explored for their antitumor properties. Temple, Rener, Waud, and Noker (1992) discussed the antitumor activity observed for pyridine derivatives, suggesting the potential for similar compounds to be developed as antimitotic agents (Temple et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10(14)7-9(13)11-8(2)5-4-6-12-11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRTZCSNVTDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248195-40-5 |
Source


|
| Record name | ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)



![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)



![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)
![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)
